5-Azidobenzo[b][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Azidobenzo[b][1,8]naphthyridine is a heterocyclic compound that belongs to the benzo[b][1,8]naphthyridine family. This compound is characterized by the presence of an azido group (-N₃) attached to the benzo[b][1,8]naphthyridine core. The structure of this compound consists of a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidobenzo[b][1,8]naphthyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chlorobenzo[b][1,8]naphthyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Azidobenzo[b][1,8]naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, appropriate solvents.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminobenzo[b][1,8]naphthyridine: Formed through reduction of the azido group.
Scientific Research Applications
5-Azidobenzo[b][1,8]naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA.
Mechanism of Action
The mechanism of action of 5-Azidobenzo[b][1,8]naphthyridine is primarily related to its ability to interact with biological macromolecules. The azido group can undergo bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological environments. Additionally, the planar structure of the benzo[b][1,8]naphthyridine core enables it to intercalate with DNA, disrupting the replication process and exhibiting potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzo[b][1,5]naphthyridine: Another member of the benzo[b]naphthyridine family with similar structural features but different biological activities.
1,8-Naphthyridine: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Azidobenzo[b][1,8]naphthyridine is unique due to the presence of the azido group, which imparts distinct reactivity and bioorthogonal properties. This makes it particularly valuable in applications requiring selective labeling and imaging of biomolecules .
Properties
CAS No. |
88369-37-3 |
---|---|
Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
5-azidobenzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C12H7N5/c13-17-16-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-14-12/h1-7H |
InChI Key |
PDRHCWAYWHDPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=NC3=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.